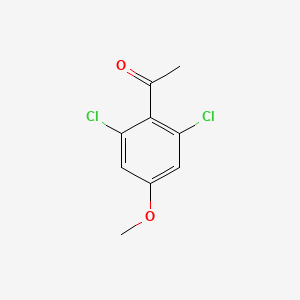

1-(2,6-Dichloro-4-methoxyphenyl)ethanone

Description

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,6-dichloro-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 |

InChI Key |

QTGBBFJQSGNZTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Methoxy Group Position : The para-methoxy group is conserved in many analogs, suggesting its role in electronic modulation or binding interactions .

Physicochemical Properties

- Solubility: Compounds with hydroxyl groups (e.g., 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone) exhibit higher water solubility due to hydrogen bonding, whereas chlorine substituents (as in the target compound) reduce solubility .

- Melting Points: Derivatives with multiple hydroxyl groups (e.g., 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone) generally have higher melting points (>200°C) compared to chlorinated analogs (~100–150°C) .

Preparation Methods

Synthesis of 4-Methoxyacetophenone

4-Methoxyacetophenone is synthesized via Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds at 0–5°C in dichloromethane, yielding 4-methoxyacetophenone with >85% efficiency.

Regioselective Chlorination

Chlorination of 4-methoxyacetophenone using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst introduces chlorine atoms at the 2- and 6-positions. The methoxy group’s strong electron-donating effect directs electrophilic attack to the ortho positions, while the acetyl group’s electron-withdrawing nature mitigates over-chlorination. Optimal conditions (e.g., 40°C, 4 h) achieve 70–75% yield of this compound.

Challenges :

-

Competing para-chlorination due to steric effects.

-

Formation of mono- or tri-chlorinated byproducts requires careful stoichiometric control.

Fries Rearrangement of 2,6-Dichloro-4-methoxyphenyl Acetate

The Fries rearrangement offers an alternative route by rearranging aryl esters to ortho- or para-acylated phenols. For this compound:

Synthesis of 2,6-Dichloro-4-methoxyphenyl Acetate

2,6-Dichloro-4-methoxyphenol is acetylated using acetic anhydride in pyridine, forming the corresponding acetate ester. This step proceeds quantitatively under mild conditions (25°C, 2 h).

Lewis Acid-Catalyzed Rearrangement

Heating the acetate with AlCl₃ or BF₃·Et₂O at 120–140°C induces rearrangement. The acetyl group migrates to the ortho position relative to the methoxy group, yielding this compound. This method achieves 60–65% yield, with purification via silica gel chromatography.

Advantages :

-

Avoids direct handling of chlorine gas.

-

Compatible with thermally stable intermediates.

Comparative Analysis of Methodologies

Key Observations :

-

Friedel-Crafts/chlorination balances efficiency and scalability but requires hazardous chlorine handling.

-

Fries rearrangement avoids chlorination agents but suffers from lower yields.

-

Palladium-catalyzed methods, while underexplored, promise greener profiles with recyclable catalysts.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (hexane/ethyl acetate). Characterization by ¹H-NMR (δ 2.6 ppm for acetyl group, δ 3.9 ppm for methoxy) and HPLC (purity >95%) confirms structural integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dichloro-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : A common approach involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example, a structurally related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized using 4-methoxy acetophenone and 2,6-dichlorobenzaldehyde in ethanol with KOH catalysis . For chlorinated derivatives, chlorination of precursor ketones (e.g., using HCl and hydroperoxide in ethanol) may require temperature and stoichiometric adjustments . Optimization includes solvent choice (polar aprotic vs. protic), catalyst loading, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹) and substituent effects. NIST provides IR spectra for related dichlorophenyl ethanones, emphasizing baseline correction and solvent effects (e.g., CCl₄ vs. CS₂) .

- Mass Spectrometry : Electron ionization (EI-MS) can confirm molecular weight (e.g., molecular ion peak for C₉H₇Cl₂O₂ at m/z ≈ 233) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction (e.g., R factor < 0.06) resolves bond lengths and angles, as demonstrated for 2,2-dichloro-1-(4-methylphenyl)ethanone .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Ventilation controls are critical due to potential volatility.

- Waste disposal must follow hazardous chemical guidelines, as outlined for structurally similar amines and chlorinated ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. computational predictions)?

- Methodology :

- Cross-validate experimental IR peaks with density functional theory (DFT) calculations. For example, NIST’s IR data for dichlorophenyl ethanones can be compared with quantum-mechanical simulations (e.g., using Gaussian software).

- Address solvent effects by replicating spectra in matched solvents (e.g., CCl₄ for non-polar regions) .

Q. What computational tools are available to predict physicochemical properties or reactivity?

- Methodology :

- QSPR/QSAR Models : Tools like CC-DPS use quantum chemistry and neural networks to predict logP, solubility, and toxicity .

- DFT : Optimize molecular geometry and calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic attack.

Q. How does the crystal packing of this compound influence its stability and reactivity?

- Methodology :

- Analyze XRD data (e.g., CCDC entries) to identify intermolecular interactions (e.g., van der Waals, halogen bonding). For 2,2-dichloro analogs, packing efficiency is influenced by Cl···Cl interactions .

- Thermal gravimetric analysis (TGA) can correlate crystal structure with decomposition thresholds.

Q. What mechanisms underlie its potential biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodology :

- Structure-Activity Relationships (SAR) : Compare with pharmaceuticals like Diclofenac, where dichlorophenyl groups enhance COX-2 inhibition .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, referencing protocols for related acetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.